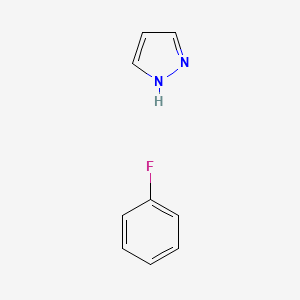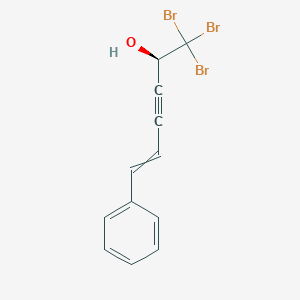
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol: is an organic compound characterized by the presence of three bromine atoms, a phenyl group, and a hydroxyl group attached to a hexene backbone with an alkyne functionality
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of a precursor compound, followed by the introduction of the phenyl group and the hydroxyl group through various organic reactions. The reaction conditions often include the use of bromine or bromine-containing reagents, catalysts, and specific solvents to control the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor molecules are treated with bromine under controlled conditions. The phenyl group and hydroxyl group are then introduced through subsequent reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The alkyne functionality can be reduced to an alkene or alkane under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and reaction mechanisms. Its brominated structure may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
作用机制
The mechanism of action of (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding and other interactions. The phenyl group provides hydrophobic interactions, and the alkyne functionality can engage in π-π stacking and other non-covalent interactions. These combined interactions enable the compound to exert its effects on specific molecular targets and pathways.
相似化合物的比较
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-ol: Similar structure but lacks the alkyne functionality.
(2R)-1,1,1-Tribromo-6-phenylhex-5-yn-2-ol: Similar structure but lacks the alkene functionality.
(2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-one: Similar structure but has a carbonyl group instead of a hydroxyl group.
Uniqueness: (2R)-1,1,1-Tribromo-6-phenylhex-5-en-3-yn-2-ol is unique due to the presence of both alkyne and alkene functionalities along with the hydroxyl group and phenyl group
属性
CAS 编号 |
819851-07-5 |
|---|---|
分子式 |
C12H9Br3O |
分子量 |
408.91 g/mol |
IUPAC 名称 |
(2R)-1,1,1-tribromo-6-phenylhex-5-en-3-yn-2-ol |
InChI |
InChI=1S/C12H9Br3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11,16H/t11-/m1/s1 |
InChI 键 |
KNOIKTHGCGUEHH-LLVKDONJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C=CC#C[C@H](C(Br)(Br)Br)O |
规范 SMILES |
C1=CC=C(C=C1)C=CC#CC(C(Br)(Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



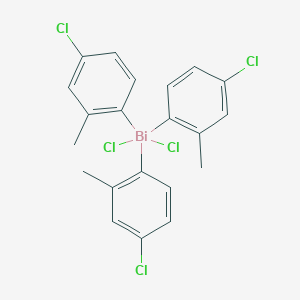
![(2R,3S)-2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14210650.png)
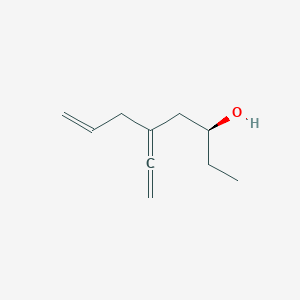
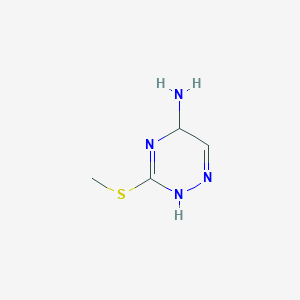
![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
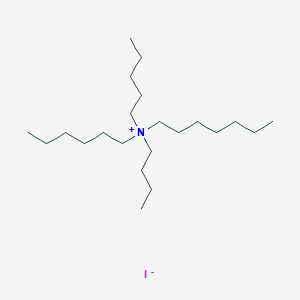
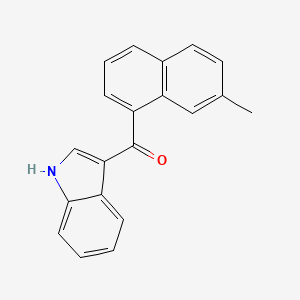
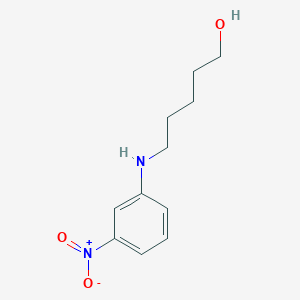
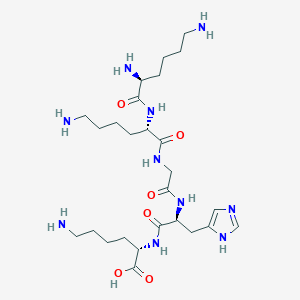
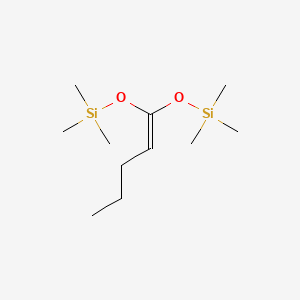
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
